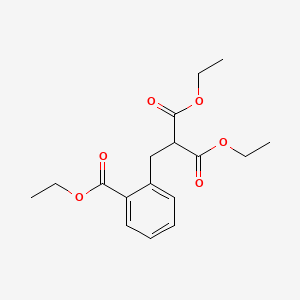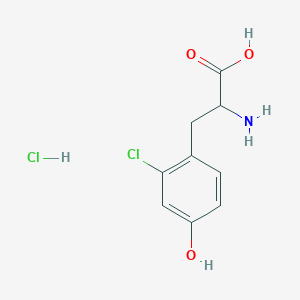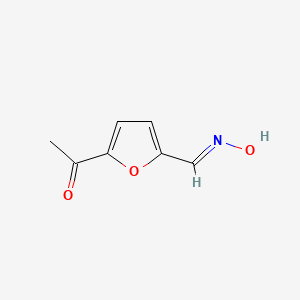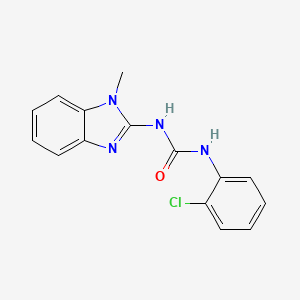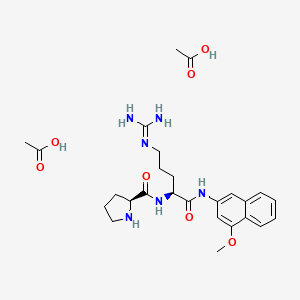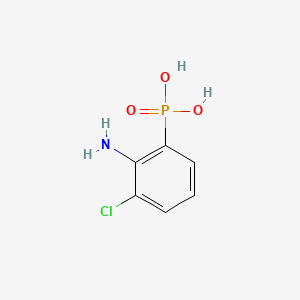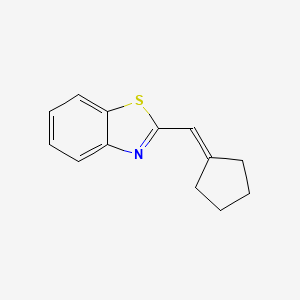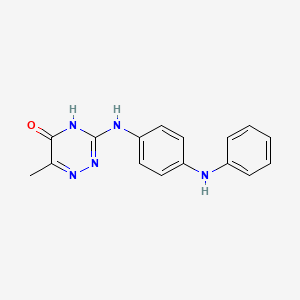
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a triazine ring substituted with methyl and phenylamino groups.
Vorbereitungsmethoden
The synthesis of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine . This reaction yields the desired triazine compound with high purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it often inhibits photosynthetic electron transport in photosystem II, leading to the disruption of energy production in plants . This mechanism is particularly useful in its application as a herbicide. In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives such as:
4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Known for its use as a pesticide with similar biological activity.
2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine: Exhibits unique coordination properties and is used in various catalytic applications.
The uniqueness of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Eigenschaften
Molekularformel |
C16H15N5O |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
3-(4-anilinoanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChI-Schlüssel |
QVOKAEZHPGBOBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


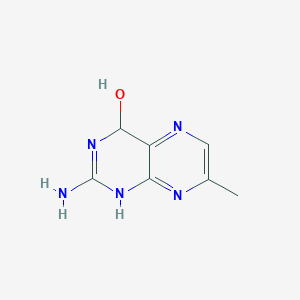
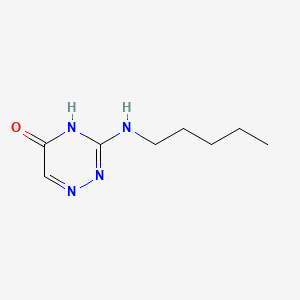
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
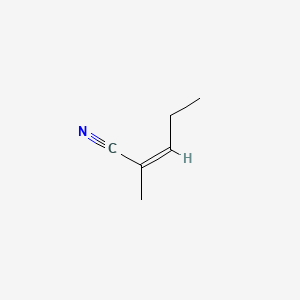
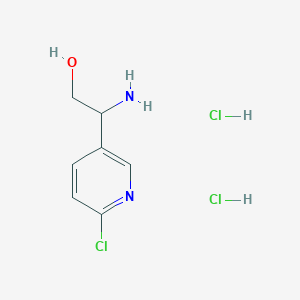
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
